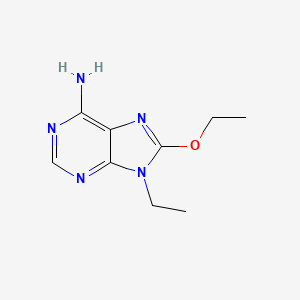

8-Ethoxy-9-ethyl-9H-purin-6-amine

Vue d'ensemble

Description

ANR 94: 8-Éthoxy-9-éthyl-9H-purin-6-amine , est un antagoniste puissant et sélectif du récepteur adénosine A2A. Ce composé s'est révélé prometteur dans le traitement de la maladie de Parkinson en raison de ses effets neuroprotecteurs et anti-inflammatoires .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de l'ANR 94 implique la réaction de la 8-éthoxy-9-éthyladénine avec des réactifs appropriés dans des conditions contrôlées. La voie de synthèse détaillée et les conditions réactionnelles sont propriétaires et généralement non divulguées dans la littérature publique .

Méthodes de production industrielle : La production industrielle de l'ANR 94 est effectuée dans des conditions strictes pour garantir une pureté et un rendement élevés. Le composé est synthétisé en vrac en utilisant des conditions réactionnelles optimisées et purifié par chromatographie liquide haute performance pour atteindre une pureté ≥ 99 % .

Analyse Des Réactions Chimiques

Types de réactions : L'ANR 94 subit principalement des réactions de substitution en raison de la présence de sites réactifs sur le cycle purine. Il peut également participer à des réactions d'oxydation et de réduction dans des conditions spécifiques .

Réactifs et conditions courantes :

Réactions de substitution : impliquent généralement des nucléophiles tels que les amines ou les thiols.

Réactions d'oxydation : peuvent être effectuées en utilisant des oxydants comme le peroxyde d'hydrogène ou le permanganate de potassium.

Réactions de réduction : impliquent souvent des réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution avec des amines peuvent produire divers dérivés de purine substitués .

Applications de la recherche scientifique

L'ANR 94 a un large éventail d'applications dans la recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie :

Chimie : Utilisé comme composé outil pour étudier les interactions des récepteurs adénosine.

Biologie : Utilisé dans la recherche sur les voies de signalisation cellulaire impliquant les récepteurs adénosine.

Médecine : Étudié pour ses effets thérapeutiques potentiels dans le traitement des maladies neurodégénératives comme la maladie de Parkinson.

Industrie : Utilisé dans le développement de nouveaux agents pharmacologiques ciblant les récepteurs adénosine.

Mécanisme d'action

L'ANR 94 exerce ses effets en se liant sélectivement au récepteur adénosine A2A et en l'antagonisant. Cette interaction inhibe l'activité du récepteur, conduisant à une réduction des voies de signalisation en aval qui sont généralement activées par l'adénosine. L'inhibition de ces voies entraîne des effets neuroprotecteurs et anti-inflammatoires, qui sont bénéfiques dans le traitement de la maladie de Parkinson .

Applications De Recherche Scientifique

ANR 94 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry :

Chemistry: Used as a tool compound to study adenosine receptor interactions.

Biology: Employed in research on cellular signaling pathways involving adenosine receptors.

Medicine: Investigated for its potential therapeutic effects in treating neurodegenerative diseases like Parkinson’s disease.

Industry: Utilized in the development of new pharmacological agents targeting adenosine receptors.

Mécanisme D'action

ANR 94 exerts its effects by selectively binding to and antagonizing the adenosine A2A receptor. This interaction inhibits the receptor’s activity, leading to a reduction in the downstream signaling pathways that are typically activated by adenosine. The inhibition of these pathways results in neuroprotective and anti-inflammatory effects, which are beneficial in the treatment of Parkinson’s disease .

Comparaison Avec Des Composés Similaires

Composés similaires :

- 8-(3-Chlorostyryl)caféine

- SCH 58261

- 5′-(N-Éthylcarboxamido)adénosine

- BAY 60-6583

- 8-Cyclopentyl-1,3-diméthylxanthine

Comparaison : L'ANR 94 est unique par sa grande sélectivité et son affinité pour le récepteur adénosine A2A, avec une valeur de Ki de 46 nM pour le récepteur humain . Cette grande sélectivité en fait un outil précieux dans la recherche et les applications thérapeutiques potentielles. En comparaison, d'autres composés similaires peuvent présenter des degrés variables de sélectivité et d'affinité pour différents sous-types de récepteurs adénosine .

Activité Biologique

8-Ethoxy-9-ethyl-9H-purin-6-amine, also known as ANR-94, is a small molecule that has garnered attention for its biological activity, particularly as a selective antagonist of the adenosine A2A receptor (A2AR). This compound belongs to the purine class and has a molecular formula of C₉H₁₃N₅O, with a molecular weight of approximately 207.23 g/mol. The unique structure of ANR-94, featuring an ethoxy group at the eighth position and an ethyl group at the ninth position of the purine ring, contributes to its distinct pharmacological properties.

ANR-94 acts primarily by binding to the A2A receptor, inhibiting its action. This interaction affects various biochemical pathways involved in physiological processes such as sleep regulation, reward mechanisms, and motor control. The blockade of A2AR has potential therapeutic implications for neurodegenerative disorders, neuroinflammation, and certain types of cancer .

Biological Activities and Therapeutic Potential

The biological activity of ANR-94 has been demonstrated in several studies:

- Neuroprotective Effects : Research indicates that ANR-94 may improve motor deficits in models of Parkinson's disease by modulating dopaminergic signaling pathways.

- Antagonistic Properties : ANR-94 exhibits potent antagonism against A2AR with a Ki value around 1.8 nM, indicating high affinity and selectivity compared to other adenosine receptor subtypes .

Summary of Biological Activities

| Activity | Description |

|---|---|

| A2A Receptor Antagonism | Potent antagonist with high selectivity; involved in various physiological processes. |

| Neuroprotective Effects | Potential to alleviate symptoms in Parkinson's disease models by enhancing dopaminergic signaling. |

| Anticancer Potential | Investigated for roles in modulating tumor microenvironments through A2AR inhibition. |

Case Studies

Several studies have explored the effects of ANR-94 in vivo and in vitro:

- Parkinson’s Disease Model : In a murine model of Parkinson's disease, ANR-94 administration resulted in significant improvement in motor deficits and tremors, suggesting its potential utility as a therapeutic agent.

- Neuroinflammation Studies : ANR-94 has been evaluated for its effects on neuroinflammation, showing promising results in reducing inflammatory markers associated with neurodegenerative diseases .

- Cancer Research : The compound is being investigated for its ability to alter tumor microenvironments through A2AR inhibition, which may enhance the efficacy of existing cancer therapies.

Synthesis and Derivatives

The synthesis of ANR-94 can be achieved through various chemical methods that focus on modifying the purine core to enhance biological activity or alter pharmacokinetic properties. The presence of both ethoxy and ethyl groups is believed to enhance lipophilicity and bioavailability compared to other purine derivatives.

Synthesis Overview

| Synthesis Method | Description |

|---|---|

| One-Pot Synthesis | Involves reactions among substituted pyrimidines and alcohol sources leading to tri-substituted purines. |

| Functionalization Techniques | Various chemical modifications aimed at optimizing receptor affinity and selectivity. |

Propriétés

IUPAC Name |

8-ethoxy-9-ethylpurin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N5O/c1-3-14-8-6(7(10)11-5-12-8)13-9(14)15-4-2/h5H,3-4H2,1-2H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUGDTMONBLMLLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=NC=NC(=C2N=C1OCC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30473127 | |

| Record name | 9H-Purin-6-amine, 8-ethoxy-9-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30473127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

634924-89-3 | |

| Record name | 9H-Purin-6-amine, 8-ethoxy-9-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30473127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 634924-89-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of ANR 94?

A1: ANR 94 acts as a selective antagonist of the adenosine A2A receptor [, , ]. By blocking this receptor, ANR 94 interferes with adenosine signaling pathways, which are implicated in motor control and neuroprotection within the context of Parkinson's disease.

Q2: How does ANR 94 impact motor symptoms in Parkinson's disease models?

A2: Studies in a rodent model of Parkinson's disease demonstrate that ANR 94 significantly potentiates the rotational behavior induced by L-DOPA []. This suggests that A2A receptor antagonism might enhance the therapeutic effects of L-DOPA, a gold-standard treatment for Parkinson's disease motor symptoms.

Q3: Does ANR 94 offer any neuroprotective benefits in Parkinson's disease?

A3: While ANR 94 alone did not show neuroprotective effects in one study using the 6-hydroxydopamine rat model of Parkinson's disease [], it's crucial to consider the broader context. Other studies indicate that A2A receptor antagonists, in general, might have a role in neuroprotection []. Further research is needed to fully elucidate the neuroprotective potential of ANR 94 and determine optimal treatment strategies.

Q4: Are there any potential advantages to combining ANR 94 with other therapeutic agents?

A4: Research suggests that combining ANR 94 with another A2A antagonist (MSX-3) or an mGluR5 antagonist (MPEP) can synergistically enhance L-DOPA-induced turning behavior in the Parkinson's disease model []. This highlights the potential for combination therapies to achieve greater efficacy in managing Parkinson's disease symptoms.

Q5: What is known about the metabolism of ANR 94?

A5: In vitro studies using rat liver microsomes and recombinant human cytochrome P450 2D6 (CYP2D6) indicate that ANR 94 is metabolized to a very small extent (1.5-5%) []. Additionally, ANR 94 acts as a potent mechanism-based inhibitor of CYP2D6, suggesting potential for drug-drug interactions []. This finding emphasizes the importance of careful consideration during clinical development regarding potential interactions with co-administered medications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.